Aurora kinase inhibitor-2

Catalog No.
S1538140
CAS No.
331770-21-9
M.F
C23H20N4O3
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurora kinase inhibitor-2

CAS Number

331770-21-9

Product Name

Aurora kinase inhibitor-2

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and cytokinesis. Aurora kinase inhibitor II is a cell-permeable anilinoquinazoline that blocks the activity of Aurora A (IC50 = 0.39 µM). In MCF-7 cells, it blocks proliferation with an IC50 value of 1.25 µM.

Aurora kinase inhibitor-2, also known as JNJ-7706621 (CAS: 443797-96-4), is a potent, cell-permeable, ATP-competitive inhibitor targeting key regulators of the cell cycle. Unlike more selective Aurora kinase inhibitors, its primary value proposition lies in its dual-specificity profile, potently inhibiting both Aurora A/B and Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. This polypharmacology is designed to induce a robust G2/M cell cycle arrest and apoptosis, making it a tool for studies requiring comprehensive blockade of mitotic progression.

Substituting JNJ-7706621 with other common Aurora kinase inhibitors like VX-680 or ZM447439 is inadvisable and can lead to misinterpretation of results. While all target Aurora kinases, JNJ-7706621's defining feature is its co-inhibition of CDK1 and CDK2 at similar nanomolar potency. This dual action produces a distinct cellular phenotype compared to more selective Aurora inhibitors (e.g., ZM447439, which has an IC50 >10 µM for CDK1) or pan-Aurora inhibitors with different off-target profiles (e.g., VX-680, which also inhibits RIPK1). Procuring JNJ-7706621 is a deliberate choice for a combined CDK/Aurora inhibition model, not for a generic Aurora kinase knockdown.

Engineered Polypharmacology: Potent Dual Inhibition of Aurora and CDK Pathways

JNJ-7706621 is defined by its potent, simultaneous inhibition of two distinct kinase families critical for mitosis. In cell-free assays, it inhibits CDK2/Cyclin A (IC50 = 4 nM) and CDK1/Cyclin B (IC50 = 9 nM) with potency equivalent to its inhibition of Aurora A (IC50 = 11 nM) and Aurora B (IC50 = 15 nM). In contrast, the common substitute ZM447439 is highly selective for Aurora kinases, with IC50 values for CDK1 and Plk1 exceeding 10,000 nM. This makes JNJ-7706621 a specific tool for inducing cell cycle arrest through a multi-node blockade, a mechanism not achievable with more selective Aurora kinase inhibitors.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataCDK1: 9 nM; CDK2: 4 nM; Aurora A: 11 nM; Aurora B: 15 nM
Comparator Or BaselineZM447439: CDK1 >10,000 nM; Aurora A: 110 nM; Aurora B: 130 nM
Quantified Difference>1000-fold greater potency against CDK1/2 compared to ZM447439.
ConditionsCell-free biochemical kinase assays.

This dual-inhibition profile is the primary reason to select this compound for achieving a robust mitotic block that is resistant to pathway compensation.

Broad and Potent Antiproliferative Activity Across Multiple Cancer Cell Lines

The dual kinase inhibition of JNJ-7706621 translates to potent, broad-spectrum antiproliferative activity in cellular models. It effectively inhibits the growth of a wide panel of human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and A375 (melanoma), with IC50 values typically in the 112–514 nM range. This cellular potency is comparable to or greater than other well-known inhibitors. For instance, the pan-Aurora inhibitor VX-680 demonstrated an IC50 of 367 nM in A498 renal cancer cells, while ZM447439 showed antiproliferative IC50 values of 900 nM in QGP-1 cells. The robust effect of JNJ-7706621 is independent of p53 or P-glycoprotein status, a critical factor for reproducibility in diverse cancer models.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data112-514 nM across a broad panel of cancer cell lines (e.g., HCT-116, HeLa, A375).
Comparator Or BaselineVX-680: ~367 nM (A498 cells); ZM447439: 900 nM (QGP-1 cells).
Quantified DifferenceDemonstrates potent, low-to-mid nanomolar antiproliferative activity, often stronger than ZM447439 in cellular contexts.
ConditionsIn vitro cell proliferation assays (48-72 hour incubation).

For researchers needing a reliable and potent inhibitor of cell proliferation across diverse cancer cell types, JNJ-7706621 offers a well-documented and effective option.

Processability and Handling: High Solubility in DMSO for Simplified Stock Preparation

A critical parameter for procurement and laboratory use is solubility in standard solvents. JNJ-7706621 exhibits high solubility in DMSO, reaching up to 79 mg/mL (approximately 200 mM). This allows for the preparation of highly concentrated, stable stock solutions, simplifying dilution schemes for high-throughput screening and routine cell culture experiments. The compound is poorly soluble in aqueous buffers and ethanol, making DMSO the required solvent for initial solubilization. For in vivo applications, a working formulation of 0.5% methylcellulose with 0.2% Tween 80 has been established, providing a clear path from in vitro to in vivo studies.

Evidence DimensionSolubility in DMSO
Target Compound Data79 mg/mL
Comparator Or BaselineN/A (General laboratory requirement for high concentration stock)
Quantified DifferenceN/A
ConditionsStandard laboratory conditions.

High DMSO solubility reduces experimental variability and waste by enabling the creation of reliable, concentrated stocks, a key logistical advantage for any research lab.

Inducing Robust Cell Cycle Arrest in Oncology Research

Where the experimental goal is to induce a potent and sustained G2/M arrest, JNJ-7706621 is the right choice. Its dual inhibition of both Aurora kinases (preventing mitotic exit) and CDK1 (the master regulator of mitosis) creates a stronger and more durable cell cycle block than inhibitors targeting only the Aurora kinase pathway.

Overcoming Resistance in Cancer Models

For use in cancer cell lines where compensation mechanisms might circumvent inhibitors of a single pathway. Because JNJ-7706621 targets two distinct families of cell cycle kinases, it provides a multi-pronged attack that can be effective even in models resistant to other therapies. Its efficacy is notably independent of P-glycoprotein overexpression, a common drug resistance mechanism.

High-Throughput Screening for Cell Cycle Modulators

As a positive control or benchmark compound in screens designed to identify novel cell cycle inhibitors. Its high solubility in DMSO allows for easy integration into automated liquid handling workflows, and its well-characterized, potent antiproliferative effects across many cell lines provide a reliable reference point.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

400.15354051 Da

Monoisotopic Mass

400.15354051 Da

Heavy Atom Count

30

UNII

57YX8GY957

Wikipedia

Aurora kinase inhibitor II

Dates

Last modified: 08-15-2023
1.Heron, N.M.,Anderson, M.,Blowers, D.P., et al. SAR and inhibitor complex structure determination of a novel class of potent and specific Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters 16(5), 1320-1323 (2006).

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